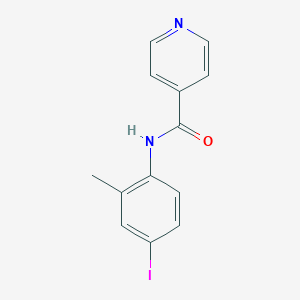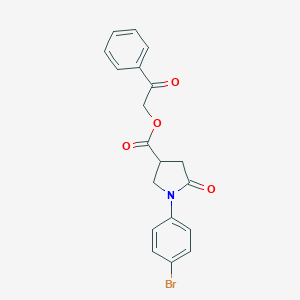![molecular formula C13H9BrCl2NO+ B271353 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bromo-DCPP' and is a derivative of the pesticide Dichlorprop.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium in lab experiments are its potential anticancer and anti-inflammatory properties. However, the limitations of using this compound are its toxicity and potential side effects. Therefore, caution should be taken while handling this compound in the lab.
Orientations Futures
There are many future directions for research on 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium. One of the major directions is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in animal models. Further optimization of the synthesis method can also be explored to improve the yield and purity of this compound. Additionally, the mechanism of action of this compound can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method has been extensively studied and optimized for better yield and purity. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in the body. However, caution should be taken while handling this compound in the lab due to its toxicity and potential side effects. There are many future directions for research on this compound, and further studies can help in understanding its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium involves the reaction of 2,5-dichlorobenzoyl chloride with 3-bromopyridine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield. The synthesis method of this compound has been extensively studied and optimized for better yield and purity.
Applications De Recherche Scientifique
3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium has shown potential applications in various scientific research areas. One of the major applications is in the field of medicinal chemistry, where this compound has been studied for its anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Nom du produit |
3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium |
|---|---|
Formule moléculaire |
C13H9BrCl2NO+ |
Poids moléculaire |
346 g/mol |
Nom IUPAC |
2-(3-bromopyridin-1-ium-1-yl)-1-(2,5-dichlorophenyl)ethanone |
InChI |
InChI=1S/C13H9BrCl2NO/c14-9-2-1-5-17(7-9)8-13(18)11-6-10(15)3-4-12(11)16/h1-7H,8H2/q+1 |
Clé InChI |
FLPGHLFOHJTMHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
SMILES canonique |
C1=CC(=C[N+](=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)



![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)


